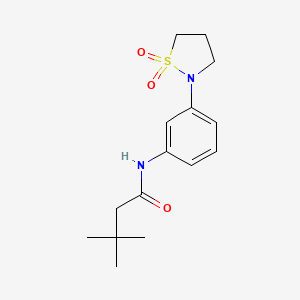

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide

Description

N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide is a synthetic organic compound featuring a 3,3-dimethylbutanamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-15(2,3)11-14(18)16-12-6-4-7-13(10-12)17-8-5-9-21(17,19)20/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLKSOBNGCZOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)NC1=CC(=CC=C1)N2CCCS2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide typically involves multiple steps:

Formation of the Dioxidoisothiazolidine Ring: This step involves the reaction of an appropriate thioamide with an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form the dioxidoisothiazolidine ring.

Attachment to the Phenyl Group: The dioxidoisothiazolidine intermediate is then reacted with a phenyl halide (e.g., bromobenzene) under conditions that facilitate nucleophilic substitution, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

Formation of the Dimethylbutanamide Moiety: The final step involves the acylation of the phenyl-dioxidoisothiazolidine intermediate with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine (TEA) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom in the dioxidoisothiazolidine ring, potentially forming sulfone derivatives.

Reduction: Reduction reactions can target the sulfonamide group, converting it to a corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination

Major Products

Oxidation: Sulfone derivatives

Reduction: Amines

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new sulfonamide-based compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes that interact with sulfonamide groups.

Medicine: Explored for its antibacterial properties, given the historical success of sulfonamide antibiotics.

Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This inhibition leads to the bacteriostatic effect, halting bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, as outlined below:

Structural Analogues with 3,3-Dimethylbutanamide Moieties

- ADB-BUTINACA (N-[1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide): Structure: Shares the 3,3-dimethylbutanamide group but incorporates an indazole ring substituted with a butyl chain. Key Differences: The indazole ring in ADB-BUTINACA is associated with cannabinoid receptor binding, whereas the target compound’s phenyl-isothiazolidine group may alter receptor affinity or metabolic pathways.

- 2-{[1-(Cyclohexylmethyl)-1H-indazol-3-yl]formamido}-3,3-dimethylbutanamide: Structure: Features an indazole ring with a cyclohexylmethyl substituent instead of the target’s phenyl-isothiazolidine. Applications: Likely optimized for receptor interaction in neurological or metabolic pathways .

Functional Analogues with Sulfone or Amide Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

- Structure : Contains a benzamide core with an N,O-bidentate directing group.

- Key Differences : Lacks the sulfone group but shares amide functionality. The hydroxyl and methyl groups enhance metal coordination in catalytic reactions.

- Applications : Used in synthetic chemistry for C–H bond functionalization, whereas the target compound’s sulfone may limit such reactivity .

- 3-Chloro-N-phenyl-phthalimide: Structure: Aromatic phthalimide with a chloro substituent. Key Differences: The phthalimide core is rigid and planar, favoring polymer synthesis, while the target compound’s flexible isothiazolidine-phenyl linkage may suit biological interactions.

Pharmacological and Physicochemical Comparisons

Key Research Findings and Trends

- Synthetic Pathways : The target compound’s synthesis likely involves amide coupling (as in and ) followed by oxidation to introduce the sulfone group.

- Biological Activity : Structural similarities to ADB-BUTINACA suggest possible interaction with neurological receptors, but the sulfone may reduce blood-brain barrier penetration compared to alkyl-substituted analogs .

- Stability and Metabolism : The sulfone group in the target compound could enhance metabolic stability relative to thiolane-containing analogs (e.g., dithiolane in ), which are prone to oxidative degradation .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxidoisothiazolidinyl moiety attached to a phenyl ring, along with a dimethylbutanamide group. Its unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 286.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and inhibition of key signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory activity. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Signal Transduction Pathways : It can modulate key signaling pathways such as NF-kB and MAPK, which are crucial for cancer cell survival.

Case Studies

-

In Vitro Study on Cancer Cell Lines

- A study evaluated the effect of the compound on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM for different cell lines.

- The study concluded that the compound's ability to induce apoptosis was linked to increased levels of caspase-3 activation.

-

Anti-inflammatory Activity in Animal Models

- In a murine model of induced inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups.

- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds in its class:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methylbenzamide | Moderate anticancer effects | Similar apoptosis induction |

| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-fluorobenzamide | Anti-inflammatory | Inhibition of NF-kB signaling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.